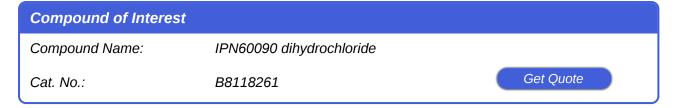


# IPN60090 dihydrochloride as a selective GLS1 inhibitor

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An In-Depth Technical Guide to IPN60090 Dihydrochloride: A Selective GLS1 Inhibitor

# **Executive Summary**

IPN60090, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase 1 (GLS1).[1][2] Dysregulation of cellular metabolism is a recognized hallmark of cancer, and many tumors exhibit a strong dependence on glutamine for energy production, biosynthesis, and maintaining redox balance.[3] GLS1 is the mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate.[4][5][6] By inhibiting GLS1, IPN60090 disrupts these critical metabolic pathways, thereby impeding the proliferation of cancer cells reliant on glutamine.[4][7] Preclinical data has demonstrated robust anti-tumor activity in specific, biomarker-defined cancer subsets, leading to its advancement into Phase I clinical trials for patients with advanced solid tumors.[3][4][8] This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to IPN60090.

## **Mechanism of Action: Targeting Cancer Metabolism**

Glutaminase 1 is a critical node in cancer cell metabolism. It converts glutamine to glutamate, which serves as a precursor for multiple vital downstream pathways:

• Energy Production: Glutamate is converted to α-ketoglutarate, a key intermediate that enters the tricarboxylic acid (TCA) cycle to generate ATP and other metabolic precursors.[4][9]



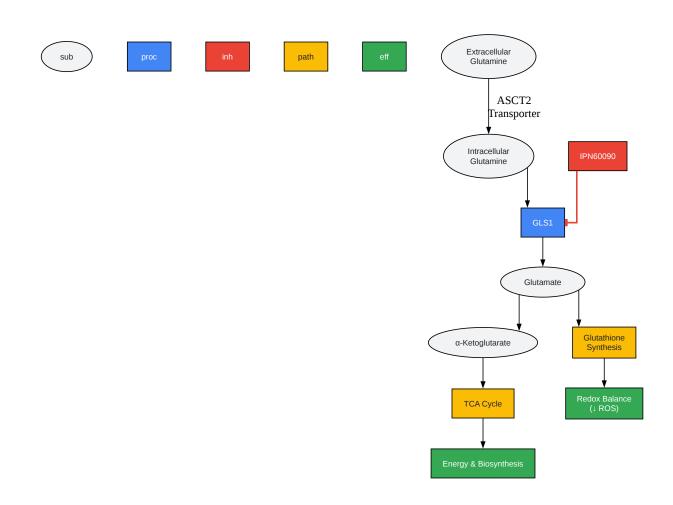




- Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione, the primary endogenous antioxidant, which protects cancer cells from oxidative stress.[4]
- Biosynthesis: The nitrogen from glutamine, via glutamate, is used for the synthesis of nucleotides and other amino acids.[4]

Many cancer types upregulate GLS1 to meet the high metabolic demands of rapid proliferation. [5][6] IPN60090 selectively binds to and inhibits GLS1, blocking these downstream effects and leading to cancer cell death, particularly in tumors with a high dependency on glutaminolysis.[2] [3]





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Caption: IPN60090 blocks the GLS1-mediated conversion of glutamine to glutamate.

## **Quantitative Data Summary**



IPN60090 demonstrates high potency for GLS1, excellent selectivity over the GLS2 isoform, and favorable pharmacokinetic properties.

**Table 1: In Vitro Potency and Selectivity** 

Parameter	Target/Cell Line	IC50 (nM)	Reference
Enzyme Inhibition	Recombinant Human GLS1 (GAC isoform)	31	[1][10]
Enzyme Inhibition	Recombinant Human GLS2	>50,000	[1][10]
Cell Proliferation	A549 Lung Cancer Cells	26	[1][10]

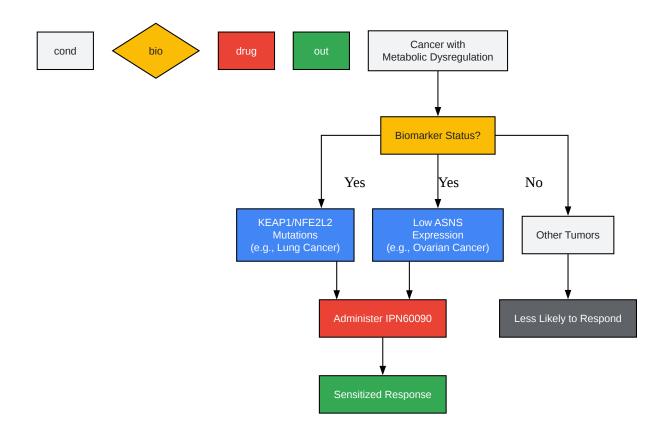
**Table 2: Preclinical Pharmacokinetic Profile** 

Parameter	Value	Dosing Route	Reference
Clearance (CL)	4.1 mL/min/kg	IV (3 mg/kg)	[1][2]
Half-life (t½)	1 hour	IV (3 mg/kg)	[1][2]
Max Concentration (Cmax)	19 μΜ	PO (10 mg/kg)	[1][2]
Oral Bioavailability (F%)	89%	PO (10 mg/kg)	[1][2]

## **Preclinical Development and Rationale**

The development of IPN60090 was driven by the need for a GLS1 inhibitor with superior physicochemical and pharmacokinetic properties compared to earlier compounds.[4][7][11] Preclinical studies have validated its efficacy and identified patient populations most likely to respond.





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**Caption:** Biomarker-driven strategy for patient selection in IPN60090 clinical trials.

#### **Biomarkers for Patient Selection**

Preclinical research identified key biomarkers that confer sensitivity to GLS1 inhibition with IPN60090:

- KEAP1/NFE2L2 Mutations: Found in some lung cancers, these mutations lead to oxidative stress, increasing reliance on glutamine for glutathione synthesis.[3][12]
- Low Asparagine Synthetase (ASNS) Expression: Cancers with low ASNS are unable to synthesize asparagine and are more dependent on glutamine metabolism, making them vulnerable to GLS1 inhibition.[3]



These biomarkers are being used to select patients for the ongoing Phase I clinical trial, representing a targeted approach to cancer therapy.[3][8]

## In Vivo Efficacy

In preclinical tumor models, orally administered IPN60090 demonstrated significant, dose-dependent anti-tumor activity.[1][10] A tolerated dose of 100 mg/kg twice daily resulted in robust target engagement and tumor growth inhibition.[1][2][10] Notably, the efficacy of IPN60090 at 100 mg/kg was comparable to that of the GLS1 inhibitor CB-839 dosed at 250 mg/kg.[1][10] Combination studies have also shown promise; for instance, combining IPN60090 with TAK228 resulted in 85% tumor growth inhibition, a significant improvement over the 28% inhibition seen with IPN60090 monotherapy.[2]

## **Experimental Protocols**

The following sections describe the methodologies for key experiments used to characterize IPN60090.

#### **GLS1/GLS2 Dual-Coupled Enzyme Inhibition Assay**

This assay quantifies the enzymatic activity of GLS1 by measuring the production of a downstream product.

- Enzyme Preparation: Purified recombinant human GLS1 (GAC isoform) or GLS2 is prepared in an appropriate assay buffer.
- Compound Preparation: IPN60090 dihydrochloride is serially diluted to create a range of concentrations for IC50 determination.
- Reaction Initiation: The reaction is initiated by adding L-glutamine (substrate) to wells
  containing the enzyme and either IPN60090 or vehicle control. The conversion of glutamine
  to glutamate is coupled to a second enzymatic reaction; glutamate dehydrogenase converts
  glutamate to α-ketoglutarate, which simultaneously reduces NAD+ to NADH.
- Detection: The rate of NADH production is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm over time.



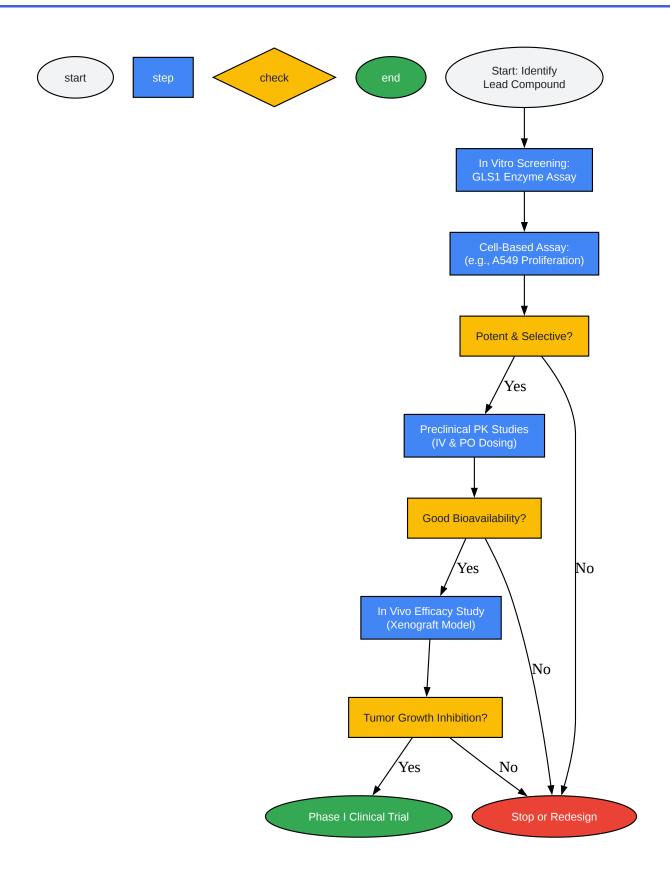
 Data Analysis: The rate of reaction at each inhibitor concentration is normalized to the vehicle control. The IC50 value is calculated by fitting the resulting dose-response curve to a four-parameter logistic equation.

## **A549 Cell Proliferation Assay**

This assay measures the effect of IPN60090 on the growth of cancer cells.

- Cell Plating: A549 lung carcinoma cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of IPN60090 or a vehicle control.
- Incubation: Cells are incubated for a period of 72 to 96 hours to allow for multiple cell divisions.
- Viability Assessment: Cell viability is measured using a commercially available reagent (e.g., CellTiter-Glo® or resazurin), which quantifies ATP levels or metabolic activity, respectively.
   Luminescence or fluorescence is read using a plate reader.
- Data Analysis: The signal from treated wells is normalized to the vehicle control wells. The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.





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**Caption:** A generalized workflow for the preclinical evaluation of a GLS1 inhibitor.



### In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of IPN60090 in a living organism.

- Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously implanted into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Dosing: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. IPN60090 is formulated in a suitable vehicle (e.g., 0.5% aqueous methylcellulose) and administered orally, typically twice daily (BID), at specified doses (e.g., 100 mg/kg).[4]
- Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 30 days).[1][10]
- Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to measure target engagement, such as the ratio of glutamate to glutamine, to confirm the biological effect of the drug.[1][2]
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine significance.

## **Clinical Status**

IPN60090 (IACS-6274) is currently in a Phase I, first-in-human, biomarker-driven clinical trial for patients with advanced solid tumors.[3][8] The study is designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug, as well as to determine the recommended Phase II dose.[8][13] Initial results have confirmed that IPN60090 effectively inhibits GLS1 activity in patients.[3] Future trial cohorts are planned to explore combinations with other anti-cancer agents, including checkpoint inhibitors and targeted therapies.[3]

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